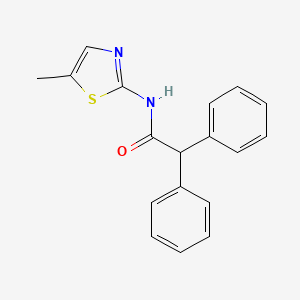![molecular formula C26H24BrN3O4 B11120539 (E)-N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-3-(4-methoxy-pheny l)-acrylamide](/img/structure/B11120539.png)
(E)-N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-3-(4-methoxy-pheny l)-acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-N-({N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE is a complex organic molecule characterized by its unique structure, which includes a benzyloxy group, a bromophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-({N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE typically involves a multi-step process. One common route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-(benzyloxy)-5-bromobenzaldehyde with hydrazine to form the corresponding hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with 3-(4-methoxyphenyl)prop-2-enoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-N-({N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-N-({N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The benzyloxy and methoxyphenyl groups are believed to play a crucial role in binding to these targets, while the hydrazone moiety may be involved in the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-({N’-[(E)-[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE
- (2E)-N-({N’-[(E)-[2-(BENZYLOXY)-5-FLUOROPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2E)-N-({N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE lies in its specific combination of functional groups. The presence of both benzyloxy and methoxyphenyl groups, along with the bromine atom, provides a distinct set of chemical properties that differentiate it from similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C26H24BrN3O4 |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
(E)-N-[2-[(2E)-2-[(5-bromo-2-phenylmethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C26H24BrN3O4/c1-33-23-11-7-19(8-12-23)9-14-25(31)28-17-26(32)30-29-16-21-15-22(27)10-13-24(21)34-18-20-5-3-2-4-6-20/h2-16H,17-18H2,1H3,(H,28,31)(H,30,32)/b14-9+,29-16+ |
InChI Key |
LJBYFSZDCULQPQ-GHVKEIBUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11120459.png)
![1-[2-(diethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120470.png)
![1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120482.png)
![N-[1-Furan-2-yl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3,4-dimethoxy-benzamide](/img/structure/B11120488.png)
![1-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]naphthalen-2-ol](/img/structure/B11120504.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11120505.png)
![(Cyclohexylmethyl)({1-[(3-methoxyphenyl)methyl]-1H-pyrrol-2-YL}methyl)[(4-methylphenyl)methyl]amine](/img/structure/B11120508.png)

![7-butyl-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11120514.png)
![Ethyl 2-[(pyrazin-2-ylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B11120518.png)
![2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11120522.png)
![1-(Azepan-1-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11120525.png)
![N-[1-(4-methylphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11120527.png)
![2-[4-(4-Bromophenyl)-9-ethyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol](/img/structure/B11120531.png)
